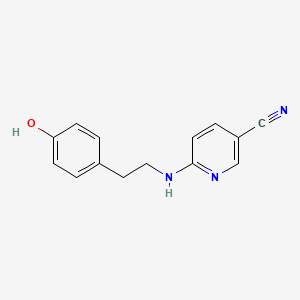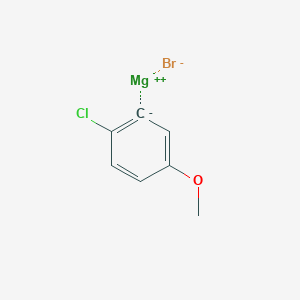
2-Chloro-5-methoxyphenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methoxyphenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF): is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is a solution of this compound in THF, a solvent that stabilizes the reactive Grignard reagent. This compound is valuable in forming carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-5-methoxyphenylmagnesium bromide typically involves the reaction of 2-chloro-5-methoxyphenyl bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
2-Chloro-5-methoxyphenyl bromide+Mg→2-Chloro-5-methoxyphenylmagnesium bromide
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then typically stored and transported in sealed containers to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-methoxyphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF is typically used to stabilize the Grignard reagent.
Conditions: Reactions are usually carried out at low temperatures to control reactivity.
Major Products:
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Aromatics: Result from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, crucial for building complex organic structures.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of new drug candidates.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
Mechanism: 2-Chloro-5-methoxyphenylmagnesium bromide acts as a nucleophile, attacking electrophilic centers in organic molecules. The magnesium atom in the compound coordinates with the oxygen in THF, stabilizing the reactive species. The nucleophilic carbon then attacks electrophiles, forming new carbon-carbon bonds.
Molecular Targets and Pathways:
Electrophilic Centers: Carbonyl groups, halides, and other electrophilic sites in organic molecules.
Pathways: Involves the formation of tetrahedral intermediates in nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-methoxyphenylmagnesium chloride
- 2-Chloro-5-methoxyphenylmagnesium iodide
- 2-Chloro-5-methoxyphenylmagnesium fluoride
Comparison:
- Reactivity: Bromide is generally more reactive than chloride but less reactive than iodide.
- Stability: Bromide provides a good balance between reactivity and stability.
- Applications: Similar compounds are used in similar applications but may vary in reactivity and selectivity .
Propriétés
Formule moléculaire |
C7H6BrClMgO |
|---|---|
Poids moléculaire |
245.78 g/mol |
Nom IUPAC |
magnesium;1-chloro-4-methoxybenzene-6-ide;bromide |
InChI |
InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
GJISPLOSCXILKO-UHFFFAOYSA-M |
SMILES canonique |
COC1=C[C-]=C(C=C1)Cl.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-((3aS,4R,6S,6aS)-6-(fluoromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14901804.png)
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoate;hydron](/img/structure/B14901808.png)

![(S)-tert-Butyl (2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate](/img/structure/B14901819.png)
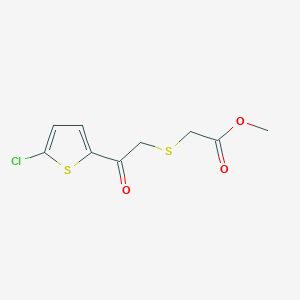
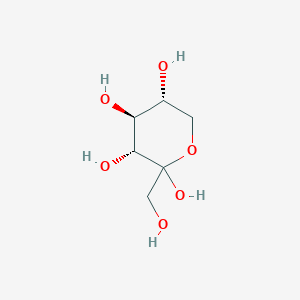
![Spiro[3.3]heptan-2-yl L-alaninate hydrochloride](/img/structure/B14901847.png)
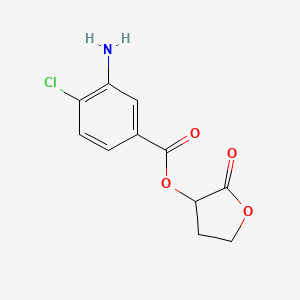
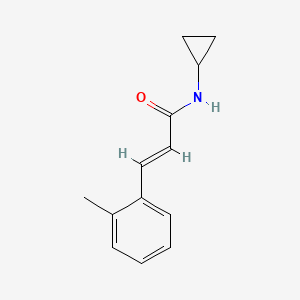
![3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid](/img/structure/B14901868.png)
